molecular formula C15H20INO3S B2610750 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide CAS No. 898425-52-0

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide

Cat. No. B2610750
CAS RN: 898425-52-0
M. Wt: 421.29
InChI Key: PZTKZHBJZXEBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide, also known as BDDIB, is a chemical compound that is widely used in scientific research. BDDIB is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that play a crucial role in regulating various physiological processes, including pain, inflammation, and appetite. By inhibiting FAAH, BDDIB can increase the levels of endocannabinoids in the body, which can have various therapeutic effects.

Scientific Research Applications

Electrophilic Iododestannylation in Radiolabeling

  • The compound was used in the synthesis of a radioiodinated compound for malignant melanoma. Optimal conditions for radiochemical yield and purity were identified, highlighting its potential in radiopharmaceutical applications (Farouk & Taha, 2011).

Novel Crystalline Forms and Medical Applications

  • A patent discusses specific crystalline forms of a similar benzamide compound, illustrating its use in treating various disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Synthesis and Cyclization Reactions

  • Research on the synthesis of derivatives containing 2-iodobenzamido and 3-(iodoacetamido)benzamido groups from methyl 6-O-allyl-4-azido-2,3-di-O-benzyl-4-deoxy-α-D-galactopyranoside led to the creation of new compounds through radical cyclization reactions (Leal et al., 2009).

Directed Metalation in Synthetic Chemistry

  • A study on N-tert-butyl-N-methyl-2-methoxybenzamide demonstrated its use in directed metalation syntheses, showcasing its potential in the creation of complex organic molecules (Reitz & Massey, 1990).

Antifungal Activity

  • Benzamides like N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides were synthesized and showed promising antifungal activities against certain phytopathogenic fungal strains (Raffa et al., 2002).

Synthesis and Binding in Receptor Studies

  • The synthesis and evaluation of benzamide analogs for imaging sigma-2 receptor status in tumors demonstrated the potential of these compounds in medical imaging (Xu et al., 2005).

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO3S/c1-2-3-9-17(12-8-10-21(19,20)11-12)15(18)13-6-4-5-7-14(13)16/h4-7,12H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTKZHBJZXEBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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